[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is a complex organic compound that features a unique structure combining biphenyl, azulene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where the biphenyl and azulene moieties are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) as catalysts and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include continuous flow reactors and the use of more sustainable catalysts and solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or biphenyl rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound can be used as a probe to study molecular interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across its conjugated system, facilitating charge transport. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone
- 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone
- 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone
Uniqueness
What sets 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone apart is its combination of biphenyl, azulene, and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Properties
CAS No. |
916584-42-4 |
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Molecular Formula |
C29H20O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
phenyl-[3-(4-phenylphenyl)azulen-1-yl]methanone |
InChI |
InChI=1S/C29H20O/c30-29(24-12-6-2-7-13-24)28-20-27(25-14-8-3-9-15-26(25)28)23-18-16-22(17-19-23)21-10-4-1-5-11-21/h1-20H |
InChI Key |
ALQILRRHSLQXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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